Cas no 2185-07-1 (Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate)

Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate structure
2185-07-1 structure
Nome del prodotto:Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
Numero CAS:2185-07-1
MF:C11H12N2O6
MW:268.222783088684
CID:1409221
PubChem ID:44558844

Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
    • 4-nitrophenyl (ethoxycarbonyl)methylcarbamate
    • N-&lt
    • (p-Nitrophenyl)-oxycarbonyl&gt
    • -glycin-aethylester
    • Ethyl-p-nitrophenoxycarbonyl-glycinat
    • SBB068906
    • 2-[[(4-nitrophenoxy)-oxomethyl]amino]acetic acid ethyl ester
    • N-(p-Nitrophenoxycarbonyl)-glycinethylester
    • S01-0603
    • A815699
    • ethyl 2-[(4-nitrophenoxy)carbonylamino]ethanoate
    • Aethyl 2-&lt
    • carbo-4-nitro-phenoxyamino&gt
    • -acetat
    • N-(p-Nitrophenoxy-carbonyl)-glycinaethylester
    • Aethyl 2-< carbo-4-nitro-phenoxyamino> -acetat
    • N-(p-Nitrophenoxy-carbonyl)-glycinaeth
    • N-< (p-Nitrophenyl)-oxycarbonyl> -glycin-aethylester
    • Ethyl N-[(4-nitrophenoxy)carbonyl]glycinate
    • 2185-07-1
    • AKOS015916859
    • DTXSID40659475
    • Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
    • Inchi: InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
    • Chiave InChI: YOMFKTQKPPEDRZ-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 268.06953611g/mol
  • Massa monoisotopica: 268.06953611g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 6
  • Complessità: 333
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 110Ų

Raccomanda articoli

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd